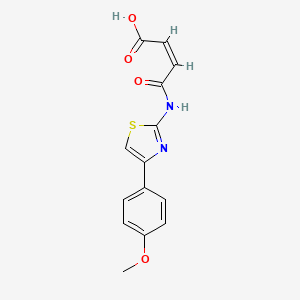

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIAOWDQMQXRQN-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl group and the enone moiety. Common synthetic routes may include:

Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of Methoxyphenyl Group: This step may involve the use of a methoxyphenyl-substituted precursor or a coupling reaction.

Formation of Enone Moiety: The enone can be introduced via aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

Substitution: The thiazole ring and methoxyphenyl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results in inhibiting tumor growth and proliferation in vitro and in vivo.

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | MDA-MB-231 | 5.0 | Significant inhibition of cell proliferation |

| Study B | A549 | 3.2 | Induced apoptosis in treated cells |

| Study C | HepG2 | 4.8 | Reduced tumor volume in mouse models |

These findings suggest that (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid could be a lead compound for developing new anticancer therapies .

1.2 Anti-inflammatory Properties

Thiazole compounds are known for their anti-inflammatory effects. The specific compound's analogs have been tested for their ability to inhibit pro-inflammatory cytokines, showing potential as therapeutic agents for inflammatory diseases. For example, a derivative demonstrated a reduction in TNF-alpha levels in vitro, indicating its potential utility in treating conditions such as rheumatoid arthritis .

Agricultural Applications

2.1 Crop Protection

Thiazole derivatives have been explored for their role in crop protection due to their antifungal and antibacterial properties. Research indicates that compounds similar to this compound can effectively combat plant pathogens, enhancing agricultural productivity.

| Pathogen | Compound Efficacy | Application |

|---|---|---|

| Fusarium spp. | Effective at 200 ppm | Seed treatment |

| Alternaria spp. | Effective at 150 ppm | Foliar spray |

These findings highlight the compound's potential as a biopesticide, offering an eco-friendly alternative to synthetic pesticides .

Material Science

3.1 Liquid Crystals

The unique structural properties of thiazole-containing compounds enable them to form liquid crystals, which are valuable in electronic applications such as displays and sensors. The synthesis of liquid crystalline materials based on this compound has shown promise in developing advanced materials with tunable optical properties .

Mechanism of Action

The mechanism of action of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring, phenyl group, or the maleamic acid chain. These variations influence physicochemical properties, reactivity, and supramolecular interactions.

Table 1: Structural Comparison of Analogs

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs like C-11 and C-12 () exhibit melting points between 157–183°C, typical for maleamic acid derivatives. The cyclobutyl analog () crystallizes in an orthorhombic system, suggesting higher lattice stability.

- Solubility: The 4-hydroxyphenyl analog (3) shows increased solubility in polar solvents (e.g., CD3OD) due to phenolic -OH, whereas the methoxy group in the target compound may reduce polarity.

- NMR Shifts : In CDCl3, maleimide precursors are stable, but hydrolysis in CD3OD generates carboxylic acid derivatives (e.g., compound 3 in ). Formyl-substituted analogs (C-11, C-12) exhibit distinct 1H NMR signals for aldehydic protons (~10 ppm).

Crystallographic and Supramolecular Features

- Intramolecular H-Bonding : The Z-configuration in cyclobutyl and methoxyphenyl analogs facilitates N–H···O hydrogen bonds, planarizing the maleamic acid moiety ().

- Crystal Packing : The cyclobutyl derivative () adopts an orthorhombic P212121 space group with Z′ = 1, while Hirshfeld surface analysis reveals dominant H···O (23.5%) and H···C (18.9%) interactions.

Table 2: Crystallographic Data for Selected Analogs

Reactivity and Stability

- Hydrolysis Sensitivity : Maleimides (e.g., compound 2 in ) hydrolyze in CD3OD to form Z-configured carboxylic acids (e.g., compound 3). The methoxyphenyl-thiazole moiety in the target compound may confer resistance to hydrolysis compared to simpler maleimides.

- Synthetic Routes : Procedure A () yields formyl-substituted analogs in 6 mmol scale, suggesting scalability for related compounds.

Biological Activity

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article reviews existing research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C14H12N2O4S

- Molecular Weight: 304.32 g/mol

- CAS Number: 2029076-10-4

The structure features a thiazole ring, a methoxyphenyl group, and an enone moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a crucial process in cancer cell division. The compound's structural similarity to known anticancer agents allows it to interfere with cellular mechanisms effectively.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 4t | Melanoma | 0.4 - 2.2 |

| 4t | Prostate cancer | 1.6 - 3.9 |

| RSG | Various | 0.83 |

In a study focusing on phenylthiazole acids, compound 4t demonstrated an EC50 value of , comparable to the positive control rosiglitazone (EC50 ) . This suggests that this compound may have similar or enhanced activity against certain cancer cell lines.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research involving magnetic nanoparticles coated with thiazole derivatives showed effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that these compounds could serve as effective antibacterial agents, particularly against E. coli .

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The mechanisms through which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization: Similar to other thiazole derivatives, it is believed to disrupt microtubule dynamics in cancer cells.

- PPARγ Agonism: The compound may act as an agonist for PPARγ, influencing glucose and lipid metabolism, which could be beneficial in metabolic disorders .

- Antibacterial Mechanism: The interaction with bacterial membranes may lead to increased permeability and subsequent cell death in susceptible strains .

Case Studies

Several studies have documented the biological activity of thiazole derivatives similar to this compound:

- Study on Antiproliferative Activity: A series of phenylthiazole acids were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth through multiple pathways .

- Antibacterial Efficacy Study: Coated magnetic nanoparticles demonstrated enhanced antibacterial activity due to the thiazole derivative's ability to disrupt bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.